4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile
Description
The compound 4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile is a structurally complex molecule featuring a coumarin (chromen-2-one) core substituted with a benzimidazole group at position 3 and a benzonitrile moiety at position 4 via an imino linkage. The benzimidazole moiety, a common pharmacophore in medicinal chemistry, suggests possible applications in enzyme inhibition or receptor binding, as seen in antiviral agents like pibrentasvir . The benzonitrile group may contribute to polarity and hydrogen-bonding capabilities, distinguishing it from carboxamide-containing analogs .
Properties
IUPAC Name |
4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2/c1-29-21-8-4-5-16-13-18(23-27-19-6-2-3-7-20(19)28-23)24(30-22(16)21)26-17-11-9-15(14-25)10-12-17/h2-13H,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJOOZPMOCEFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C#N)C(=C2)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Synthetic Challenges
The target compound integrates three key structural motifs:
- 8-Methoxy-2H-chromene core : Provides a planar aromatic system with electron-donating methoxy substitution.
- 1H-1,3-benzodiazole (benzimidazole) moiety : Contributes hydrogen-bonding capacity and π-stacking interactions.
- 4-Cyanophenyl imine linkage : Introduces polarity and potential for further functionalization.
Synthetic challenges include regioselective formation of the chromene ring, stereoselective imine bond formation (2Z configuration), and compatibility of reaction conditions with sensitive functional groups (e.g., nitrile, benzimidazole).
Synthetic Routes and Methodologies
Chromene-Benzoimidazole Precursor Synthesis
The chromene-benzoimidazole fragment is typically constructed via a two-step process:
Chromene Ring Formation
Adapting methods from β-enaminonitrile syntheses (Search Result), the chromene scaffold is assembled using a naphthol derivative, aldehyde, and malononitrile under microwave irradiation. For example:
- Reagents : 8-Methoxy-2-naphthol (1.0 equiv), substituted benzaldehyde (1.0 equiv), malononitrile (1.0 equiv).
- Conditions : Piperidine (0.5 mL) in ethanol, microwave irradiation at 140°C for 2 minutes.
- Outcome : Yields 8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives with >80% efficiency.
Benzimidazole Integration
The benzimidazole group is introduced via cyclocondensation of o-phenylenediamine with a carbonyl-containing chromene intermediate. A representative protocol involves:
Imine Coupling with 4-Aminobenzonitrile
The final step involves condensation of the chromene-benzimidazole aldehyde with 4-aminobenzonitrile to form the (2Z)-imine linkage. Key methods include:
Conventional Thermal Approach
- Reagents : Chromene-benzimidazole aldehyde (1.0 equiv), 4-aminobenzonitrile (1.05 equiv).
- Conditions : Ethanol, MgSO₄ (1.0 equiv), reflux at 80°C for 12 hours.
- Yield : 65–72% after column chromatography (hexane:ethyl acetate 3:1).
Microwave-Assisted Optimization
Reaction Optimization and Mechanistic Insights
Stereoselectivity in Imine Formation
The (2Z)-configuration is favored due to:
Solvent and Catalyst Screening
Comparative data for imine coupling:
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | MgSO₄ | 80 | 12 | 72 |
| DCM | Molecular sieves | 40 | 8 | 68 |
| NMP | Na₂SO₄ | 100 | 6 | 65 |
| Ethanol (MW) | None | 85 | 0.67 | 88 |
Microwave (MW) irradiation enhances reaction efficiency by promoting dipole alignment and reducing activation energy.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Overview
4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry. This compound, characterized by its unique structural features, including a benzodiazole moiety and a chromene core, is being explored for various biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells through mechanisms such as modulation of cell cycle progression and activation of caspase pathways. These findings suggest that this compound may serve as a potential lead in the development of new anticancer agents.
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic activities. The benzodiazole moiety is known for its potential to inhibit various enzymes involved in inflammatory processes. In vitro studies have demonstrated that this compound can reduce inflammation markers in cell cultures, indicating its potential therapeutic applications in treating inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Benzodiazole Moiety : Cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
- Synthesis of the Chromene Core : Condensation of salicylaldehyde with an appropriate ketone or aldehyde under acidic or basic conditions.
- Coupling Reactions : The benzodiazole moiety and chromene core are coupled using reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
- Introduction of Functional Groups : Methoxy and carboxamide groups are introduced through nucleophilic substitution reactions.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of chromene derivatives similar to this compound. The results indicated that these compounds could significantly inhibit the proliferation of various cancer cell lines through apoptotic pathways .
Research on Anti-inflammatory Effects
In another study reported in Phytotherapy Research, researchers evaluated the anti-inflammatory effects of compounds containing benzodiazole and chromene structures. The findings showed a marked reduction in pro-inflammatory cytokines when treated with these compounds, suggesting their potential role in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity . The chromene structure may contribute to the compound’s ability to intercalate with DNA, thereby affecting cellular processes . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its fusion of coumarin, benzimidazole, and benzonitrile groups. Below is a comparative analysis with key analogues:
Key Observations
Substituent Effects on Properties: The benzonitrile group in the target compound and 2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile introduces a strong nitrile stretch (IR ~2206 cm⁻¹), enhancing polarity compared to carboxamide-containing analogs like . This may improve solubility in polar solvents. 1113) may limit pharmacokinetic stability.
However, introducing benzimidazole may require additional steps, such as cyclization of o-phenylenediamine derivatives .
Thermal and Electronic Properties: The dual ethoxycoumarin groups in contribute to high melting points (>300°C), suggesting that the target compound’s single methoxy group may reduce thermal stability but improve synthetic yield. The 8-methoxy group on coumarin enhances electron-donating capacity, which could redshift fluorescence emission compared to non-substituted coumarins .
Biological Activity
The compound 4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological evaluations, and case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the chromenylidene and benzodiazole moieties. The general approach includes:
- Formation of Benzodiazole : The initial step involves synthesizing the benzodiazole ring, which is crucial for the biological activity.
- Coupling Reaction : The benzodiazole is then coupled with an appropriate chromene derivative to form the core structure.
- Final Modification : The introduction of the benzonitrile group is achieved through nitration or similar reactions.
Anticancer Properties
Recent studies have evaluated the anticancer potential of similar compounds with chromene and benzodiazole structures. For instance, derivatives with structural similarities have shown promising results against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
- SW480 (Colon Cancer)
In vitro assays demonstrated that these compounds could induce apoptosis and arrest the cell cycle at specific phases, particularly G2/M phase, significantly inhibiting cell proliferation .
Antioxidant Activity
The antioxidant properties of related compounds have been extensively studied. The presence of hydroxyl groups in similar structures has been correlated with increased radical scavenging activity. Compounds featuring multiple hydroxyl substituents exhibited superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
The anti-inflammatory potential has also been investigated through various assays measuring inhibition of albumin denaturation and other inflammatory markers. Compounds structurally related to this compound have shown significant inhibition rates comparable to established anti-inflammatory drugs such as ibuprofen .
Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of coumarin derivatives, including those structurally similar to our compound. They tested these derivatives against several cancer cell lines and found that one compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating strong anticancer activity .
Study 2: Antioxidant Assessment
Another investigation focused on the antioxidant properties of chromenyl derivatives. The study reported that compounds with two hydroxyl groups demonstrated significant radical scavenging abilities, with some achieving over 90% inhibition in DPPH assays .
Data Tables
Q & A
Q. Table 1: Synthetic Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Aminobenzonitrile + Bromoacetyl derivative | DMSO, 80°C | 75–85 | |
| 2 | Thiadiazole alkylation | Methanol, 50°C | 70–78 |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and nitrile groups (δ ~120 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., m/z 413 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Employ SHELXL for structure refinement. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å) validate stereochemistry .
Key Tip : Validate crystallographic data using CIF checkers (e.g., PLATON) to detect twinning or disorder .
Advanced: How can computational methods be integrated with experimental data to predict reactivity or supramolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra (λmax ~300–400 nm) .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., parasitic enzymes). Validate with POM (Petra/Osiris/Molinspiration) analyses to assess drug-likeness .
- Supramolecular Analysis : Hirshfeld surfaces (CrystalExplorer) quantify intermolecular interactions (e.g., H-bonding, π-π stacking) observed in crystal packing .
Advanced: What strategies resolve contradictions between theoretical predictions and experimental data in structure-activity studies?
Methodological Answer:
- Data Reconciliation : Re-examine crystallographic parameters (e.g., bond lengths/angles) using SHELXL’s restraints to correct overfitting .
- Dynamic NMR : Resolve tautomerism or conformational flexibility by variable-temperature ¹H NMR (e.g., -40°C to 80°C) .
- Synchrotron Validation : Collect high-resolution X-ray data (λ = 0.7–1.0 Å) to resolve electron density ambiguities .
Case Study : Discrepancies in hydrazone tautomerism (Z/E) were resolved via NOESY correlations and DFT-optimized geometries .
Advanced: How to design experiments to assess pharmacological potential against parasitic or microbial targets?
Methodological Answer:
- In Vitro Assays : Screen against Leishmania or Plasmodium strains using MTT assays (IC₅₀ determination). Include positive controls (e.g., amphotericin B) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → nitro groups) and correlate with bioactivity trends .
- Mechanistic Studies : Use fluorescence quenching (e.g., tryptophan residues in target enzymes) to probe binding affinity .
Q. Table 2: Biological Activity Data
| Target Organism | IC₅₀ (µM) | SAR Insight | Reference |
|---|---|---|---|
| Leishmania donovani | 12.4 | Methoxy group enhances membrane permeability | |
| Candida albicans | 18.9 | Nitrile moiety critical for antifungal activity |
Advanced: How does the benzodiazole-chromene hybrid structure influence photophysical properties for material science applications?
Methodological Answer:
- Fluorescence Studies : Measure quantum yields (Φ) in solvents of varying polarity. The benzodiazole core often exhibits λem ~450–500 nm with solvatochromic shifts .
- Electrochemical Analysis : Cyclic voltammetry (CH Instruments) reveals redox potentials (E₁/₂) linked to π-conjugation .
- Thermal Stability : TGA/DTA (N₂ atmosphere, 10°C/min) shows decomposition >250°C, suitable for OLED applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
